molecular formula C15H21NO B13178043 1-Benzyl-4,5,6-trimethylpiperidin-3-one

1-Benzyl-4,5,6-trimethylpiperidin-3-one

Cat. No.: B13178043
M. Wt: 231.33 g/mol
InChI Key: DVDWJFDLDUYNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,5,6-trimethylpiperidin-3-one is a chemical compound with the molecular formula C15H21NO It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and three methyl groups at the 4, 5, and 6 positions of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,5,6-trimethylpiperidin-3-one typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4,5,6-trimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5,6-trimethylpiperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield secondary amines or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-Benzyl-4,5,6-trimethylpiperidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5,6-trimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperidin-3-one: Similar structure but with fewer methyl groups, affecting its reactivity and biological activity.

    1-Benzyl-4,6-dimethylpyridin-2(1H)-one: Another related compound with a pyridine ring, used in different applications.

Uniqueness: 1-Benzyl-4,5,6-trimethylpiperidin-3-one is unique due to the specific arrangement of its methyl groups, which can influence its chemical properties and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-benzyl-4,5,6-trimethylpiperidin-3-one

InChI

InChI=1S/C15H21NO/c1-11-12(2)15(17)10-16(13(11)3)9-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3

InChI Key

DVDWJFDLDUYNRK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CN(C1C)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.